molecular formula C19H18N2O3S2 B12190226 4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine

4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine

Cat. No.: B12190226
M. Wt: 386.5 g/mol
InChI Key: RHZXDVOZXKXIEV-UHFFFAOYSA-N
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Description

4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine is a complex organic compound that features a thiazole ring, a phenyl group, and a morpholine ring. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine typically involves multiple steps, starting with the formation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The phenyl group can be introduced through electrophilic aromatic substitution reactions, while the sulfonyl group is typically added via sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiazole synthesis and sulfonation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Nitro derivatives, halogenated derivatives

Mechanism of Action

The mechanism of action of 4-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}morpholine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity for its targets .

Properties

Molecular Formula

C19H18N2O3S2

Molecular Weight

386.5 g/mol

IUPAC Name

4-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C19H18N2O3S2/c22-26(23,21-9-11-24-12-10-21)17-8-4-7-16(13-17)18-14-25-19(20-18)15-5-2-1-3-6-15/h1-8,13-14H,9-12H2

InChI Key

RHZXDVOZXKXIEV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4

Origin of Product

United States

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